molecular formula C10H6F3N B1321889 6-(Trifluoromethyl)isoquinoline CAS No. 1194375-62-6

6-(Trifluoromethyl)isoquinoline

Cat. No. B1321889
M. Wt: 197.16 g/mol
InChI Key: FFXLPXFDDMEXSB-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)isoquinoline is a chemical compound that is part of the isoquinoline family, characterized by a trifluoromethyl group attached to the isoquinoline structure. This moiety is of significant interest in medicinal chemistry due to its metabolic stability and the unique electronic properties imparted by the trifluoromethyl group.

Synthesis Analysis

The synthesis of trifluoromethyl isoquinoline derivatives has been explored through various methods. One approach involves a BF3-promoted synthesis that leads to the formation of diarylhexahydrobenzo[f]isoquinoline via ring contraction, chain elongation, and intramolecular electrophilic cyclization . Another method describes a one-pot synthesis of trifluoromethyl-containing tetrahydroquinolines and tetrahydronaphthyridines, optimized through ^1H NMR studies, which yields novel 2,6-disubstituted derivatives . Additionally, a Buchwald–Hartwig amination has been used to synthesize 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines starting from bromoquinoline precursors . A silver-catalyzed intramolecular aminofluorination of alkyne has also been developed to create various fluorinated isoquinolines . Moreover, a one-pot room temperature synthesis of 2-(trifluoromethyl) hexahydroquinolin-5(6H)-one derivatives has been reported, which is catalyst-free and offers high yields .

Molecular Structure Analysis

The molecular structure of 6-(trifluoromethyl)isoquinoline derivatives is characterized by a partially-saturated bicyclic ring system that includes the isoquinoline core. The presence of the trifluoromethyl group is a key feature that influences the electronic properties of these molecules. Photophysical analyses of certain derivatives have indicated intraligand and charge-transfer type transitions, which are consistent with the aromatic nature of the heterocycle moieties .

Chemical Reactions Analysis

The chemical reactivity of 6-(trifluoromethyl)isoquinoline derivatives is diverse, as evidenced by the various synthetic routes employed to create them. The reactions often involve electrophilic cyclization, aminofluorination, and Buchwald–Hartwig amination, which are key steps in constructing the isoquinoline scaffold and introducing the trifluoromethyl group . These reactions are significant for the development of compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(trifluoromethyl)isoquinoline derivatives are influenced by the trifluoromethyl group, which imparts increased lipophilicity and metabolic stability to the compounds. The derivatives synthesized through the methods described exhibit high yields and enantiomeric separation, indicating their potential utility in drug development . The strong interactions of certain derivatives with ct-DNA, possibly due to π-stacking and/or hydrogen-bonding interactions, suggest their relevance in biological systems .

Scientific Research Applications

Anti-Tumor Applications

  • Novel Anti-Tumor Lead Development : Compound 6, an isoquinoline derivative, was synthesized using isoquinoline-3-carboxylic acids and showed promising anti-tumor activity with high therapeutic efficacy and low systemic toxicity, suggesting its potential as a lead in anti-tumor drug design (Gao et al., 2015).

Chemical Synthesis and Methodology

  • Synthesis of N-Fused Tricycles : A unique strategy to synthesize multifunctional N-fused tricycles from isoquinoline ketone was reported. This methodology is significant for the wide substrate tolerance and its potential in creating lamellarin analogues (Zhixin Liu et al., 2022).
  • BF3-Promoted Synthesis : A straightforward synthesis of diarylhexahydrobenzo[f]isoquinoline using boron trifluoride etherate was reported, presenting a novel rearrangement reaction and broadening the application scope in synthetic chemistry (Chang et al., 2010).

Material Science and Engineering

  • Synthesis of Fluorinated Polyimides : The synthesis of 2,2'-bis(trifluoromethyl)-4,4', 5,5'-biphenyltetracarboxylic dianhydride (6FBPDA) from isoquinoline was developed, leading to fluorinated aromatic polyimides with significant solubility and thermal stability, useful in material science applications (Lin et al., 1998).

Pharmaceutical and Medicinal Chemistry

  • Isoquinoline Alkaloids and Pharmacological Activities : Isoquinoline alkaloids, including those derived from 6-(Trifluoromethyl)isoquinoline, have been studied for their antimicrobial, antibacterial, antitumor, and other pharmacological activities, emphasizing their role as a source of leads for drug discovery (Dembitsky et al., 2015).
  • Antimalarial Activity of Isoquinoline Derivatives :

Investigations into novel isoquinoline derivatives, including those related to 6-(Trifluoromethyl)isoquinoline, revealed their potential as antimalarial agents. Specific compounds showed significant antiplasmodial activity, indicating their potential in antimalarial drug development (Theeramunkong et al., 2020).

Organic Electronics

  • Application in Organic Light-Emitting Diodes (OLEDs) : A study on iridium complexes with isoquinoline derivative ligands, including trifluoromethylated isoquinolines, showed their potential in OLEDs. The ability to tune colors through substituent variation highlights their utility in electronic display technologies (Fang et al., 2006).

properties

IUPAC Name

6-(trifluoromethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXLPXFDDMEXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608053
Record name 6-(Trifluoromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)isoquinoline

CAS RN

1194375-62-6
Record name 6-(Trifluoromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
J Liu, C Du, H Hao - Zeitschrift für Kristallographie-New Crystal …, 2021 - degruyter.com
Crystal structure of 4-(2,2-difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione, C14H12F5NO2 Skip to content Should you have institutional access? Here's how to get it ... De …
Number of citations: 2 www.degruyter.com
G Zou, X Wang - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
A general visible light induced direct difluoromethylation of N-methacryloyl benzamides by using difluoromethyl sulfone was developed. In addition, photoredox-catalyzed …
Number of citations: 55 pubs.rsc.org
X Liu, T Cong, P Liu, P Sun - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
Heterocyclic derivatives 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones were synthesized via a visible-light-promoted reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl …
Number of citations: 56 pubs.rsc.org
S Tang, YL Deng, J Li, WX Wang, GL Ding… - The Journal of …, 2015 - ACS Publications
A novel visible-light-induced carboperfluoroalkylation of alkenes using perfluoroalkyl iodides and bromides as R f sources, leading to isoquinoline-1,3-diones, was developed. This …
Number of citations: 98 pubs.acs.org
J Yan, M Song, DY Zhou, G Ni, M Gu… - Advanced Optical …, 2023 - Wiley Online Library
Efficient saturated red and near‐infrared (NIR) emissive materials are needed in the development of organic light‐emitting diodes (OLEDs), with applications extending beyond flat …
Number of citations: 2 onlinelibrary.wiley.com
J Kankanala, C Marchand, M Abdelmalak… - Journal of medicinal …, 2016 - ACS Publications
Tyrosyl DNA phosphodiesterase II (TDP2) is a recently discovered enzyme that specifically repairs DNA damages induced by topoisomerase II (Top2) poisons and causes resistance to …
Number of citations: 57 pubs.acs.org
W Yu, P Hu, Y Fan, C Yu, X Yan, X Li… - Organic & Biomolecular …, 2015 - pubs.rsc.org
An efficient metal-free oxidative arylsulfonylation of α,β-unsaturated imides with sulfonylhydrazides leading to isoquinoline-1,3(2H,4H)-dione derivatives has been developed. The …
Number of citations: 59 pubs.rsc.org
Y Tian, L Zheng, Z Wang, Z Li, W Fu - The Journal of Organic …, 2023 - ACS Publications
A new strategy of electrochemical oxidative difluoroethylation to generate difluoroethyl radical with sodium difluoroethylsulfinate (DFES-Na) has been reported for the first time. The …
Number of citations: 4 pubs.acs.org
H Lee, YK Sim, JW Park, CH Jun - Chemistry–A European …, 2014 - Wiley Online Library
New Rh III ‐catalyzed, one‐pot N‐annulation reactions of aryl and α,β‐unsaturated ketones with alkynes in the presence of ammonium acetate have been developed. Under microwave …
P Biswal, SK Banjare, BV Pati… - The Journal of …, 2020 - ACS Publications
A Rh-catalyzed pot and step economic synthesis of aza-polycyclic aromatic hydrocarbons (N-PAHs) from readily available aryl ketones and alkynes has been disclosed. Additionally, a …
Number of citations: 9 pubs.acs.org

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